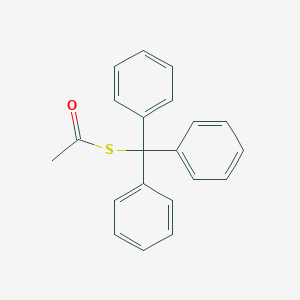

Triphenylmethanethiol acetate

Description

Properties

IUPAC Name |

S-trityl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGBTNQSFAFZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938192 | |

| Record name | S-(Triphenylmethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1727-15-7 | |

| Record name | Ethanethioic acid, S-(triphenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1727-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC66470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(Triphenylmethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Triphenylmethanethiol Acetate

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, purification, and characterization of Triphenylmethanethiol Acetate. It is designed to bridge theoretical understanding with practical, field-proven insights, ensuring both scientific accuracy and reproducible results.

Guiding Principles: The Chemistry of S-Trityl Protection

This compound, also known as S-trityl thioacetate, is a valuable reagent in organic synthesis. Its primary utility lies in its role as a stable, protected form of a thiol. The triphenylmethyl (trityl) group is a bulky protecting group that sterically hinders the sulfur atom, preventing its oxidation or participation in undesired side reactions.[1] This protection is robust under many conditions, yet can be cleaved under specific acidic protocols, making it a strategic choice in multi-step syntheses, particularly in peptide and nanoparticle chemistry.[2][3]

The synthesis of the thioacetate from triphenylmethanol and thioacetic acid is predicated on the exceptional stability of the triphenylmethyl carbocation. In an acidic environment, the hydroxyl group of triphenylmethanol is protonated, leaving as a water molecule and forming a resonance-stabilized tertiary carbocation. This electrophilic intermediate is then readily attacked by the nucleophilic sulfur atom of thioacetic acid to form the final S-trityl thioester bond.

Critical Safety Considerations

Before commencing any experimental work, a thorough risk assessment is mandatory. The reagents involved, particularly triphenylmethanethiol and its derivatives, present specific hazards.

-

Handling Precautions : All manipulations should be performed within a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

-

Reagent Hazards : Triphenylmethanethiol is known to cause skin and serious eye irritation.[5][7] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[8] The compound is also characterized by a strong, unpleasant odor (stench).[6]

-

Waste Disposal : All chemical waste must be disposed of in accordance with institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste.

Synthesis and Purification Methodology

This section details a reliable, self-validating protocol for the synthesis of this compound from triphenylmethanol and thioacetic acid. The causality for key steps is explained to provide a deeper understanding of the process.

Reaction Scheme

The overall transformation is an acid-catalyzed esterification reaction, as depicted below.

Caption: Acid-catalyzed synthesis of this compound.

Proposed Reaction Mechanism

The reaction proceeds via an SN1-type mechanism, leveraging the stability of the trityl carbocation.

Caption: Proposed SN1 reaction mechanism for S-trityl thioester formation.

Detailed Experimental Protocol

Materials:

-

Triphenylmethanol (1.0 eq)

-

Thioacetic acid (1.2 eq)

-

Glacial Acetic Acid (solvent)

-

Methanol (for washing)

-

Hexanes (for recrystallization)

-

Ethyl Acetate (for recrystallization)

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylmethanol (1.0 eq).

-

Dissolution : Add a minimal amount of glacial acetic acid to dissolve the triphenylmethanol completely. Acetic acid serves as both the solvent and the acid catalyst.

-

Reagent Addition : Slowly add thioacetic acid (1.2 eq) to the stirring solution at room temperature. A slight excess of the nucleophile is used to drive the reaction to completion.

-

Reaction : Heat the mixture to a gentle reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation : After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product, being less soluble in the cold acidic mixture, will begin to precipitate.

-

Isolation : Collect the crude solid product by vacuum filtration.

-

Washing : Wash the filter cake with cold methanol to remove residual acetic acid and unreacted thioacetic acid.

-

Drying : Dry the crude product under vacuum to remove residual solvents.

Purification by Recrystallization

The purity of the final compound is critical for subsequent applications. Recrystallization is an effective method for removing impurities.

-

Solvent Selection : A solvent system of hexanes and ethyl acetate is suitable. The product should be sparingly soluble at room temperature but highly soluble when hot.

-

Procedure : Dissolve the crude, dried solid in a minimum amount of hot ethyl acetate. Slowly add hot hexanes until the solution becomes slightly turbid (cloudy).

-

Crystallization : Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation. Well-formed, white-to-beige crystals should appear.[6]

-

Final Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

Validation of the product's identity and purity is achieved through a combination of physical and spectroscopic analyses.

Summary of Physical and Chemical Properties

| Property | Expected Value | Source(s) |

| Chemical Formula | C₂₁H₁₈OS | [9][10] |

| Molecular Weight | 318.43 g/mol | [10] |

| Appearance | Beige or white crystalline solid | [6][10] |

| Melting Point | 141-144 °C | [9][10] |

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. The following are expected characteristics for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) :

-

~7.2-7.5 ppm : A complex multiplet integrating to 15 hydrogens, corresponding to the aromatic protons of the three phenyl rings on the trityl group.

-

~2.2 ppm : A sharp singlet integrating to 3 hydrogens, corresponding to the methyl protons of the acetate group.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance) :

-

~195 ppm : Signal for the carbonyl carbon (C=O) of the thioester.

-

~144 ppm : Quaternary carbon signal for the aromatic carbons attached to the central carbon.

-

~127-130 ppm : Multiple signals for the remaining aromatic carbons.

-

~67 ppm : Signal for the central quaternary carbon of the trityl group (C-S).

-

~30 ppm : Signal for the methyl carbon of the acetate group.

-

-

IR (Infrared) Spectroscopy :

-

~3100-3000 cm⁻¹ : Aromatic C-H stretching.

-

~1700-1680 cm⁻¹ : A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of a thioester. This is a key diagnostic peak.[11]

-

~1600, 1490, 1450 cm⁻¹ : Aromatic C=C ring stretching vibrations.

-

~700-650 cm⁻¹ : C-S stretching vibration, which is typically weak.

-

Integrated Experimental Workflow

The entire process, from initial setup to final characterization, can be visualized as a logical flow.

Caption: Comprehensive workflow from synthesis to final characterization.

Conclusion

This guide provides a robust framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles, adhering to strict safety protocols, and employing systematic purification and characterization techniques, researchers can confidently produce this valuable reagent with high purity. The detailed protocols and expected analytical data serve as a self-validating system to guide laboratory work and ensure successful outcomes.

References

-

JPharmachem. (n.d.). Safety Data Sheet - Triphenylmethanethiol. Retrieved from [Link]

-

Anaspec. (n.d.). S-Trityl-Mercaptoacetic acid. Retrieved from [Link]

-

Bánóczi, G., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3463. Retrieved from [Link]

-

Garnsey, M. R., et al. (2009). Triphenylmethanethiol. e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylmethanethiol. Retrieved from [Link]

-

Gomberg, M., & Davis, G. T. (1903). On triphenylmethyl acetate. Journal of the American Chemical Society, 25(12), 1216-1223. Retrieved from [Link]

-

Tzani, A., et al. (2021). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. Pharmaceutics, 13(10), 1572. Retrieved from [Link]

-

Perjési, P., et al. (2022). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 27(19), 6215. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphenylmethanethiol | 3695-77-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. jpharmachem.com [jpharmachem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 1727-15-7 [chemicalbook.com]

- 10. 三苯基甲硫醇乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups | MDPI [mdpi.com]

Physical and chemical properties of Triphenylmethanethiol acetate

An In-Depth Technical Guide to S-Trityl Thioacetate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of S-Trityl thioacetate, also known as Triphenylmethanethiol acetate. The document is structured to provide not just data, but actionable insights into the handling, application, and strategic implementation of this reagent in complex synthetic workflows.

Introduction: The Strategic Role of S-Trityl Thioacetate

S-Trityl thioacetate is a pivotal reagent in modern organic synthesis, primarily valued for its function as a stable, crystalline solid that serves as a precursor to a protected thiol. The triphenylmethyl (trityl) group provides significant steric hindrance, rendering the sulfur nucleophile inert to a wide range of reaction conditions. This stability is crucial in multi-step syntheses, particularly in peptide and natural product chemistry, where the selective introduction of a thiol moiety is required at a late stage. The thioacetate group offers an additional layer of protection and a convenient synthetic handle. This guide will explore the fundamental properties, synthesis, and key applications of this versatile compound.

Compound Identification and Core Properties

Precise identification is critical for regulatory and experimental accuracy. S-Trityl thioacetate is known by several synonyms, and its core identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 1727-15-7 | [1][2][3] |

| IUPAC Name | S-(triphenylmethyl) ethanethioate | N/A |

| Synonyms | Trityl thioacetate, Triphenylmethyl thiolacetate, Ethanethioic acid, S-(triphenylmethyl) ester | [1][3] |

| Molecular Formula | C₂₁H₁₈OS | [1][2][3] |

| SMILES String | CC(=O)SC(c1ccccc1)(c2ccccc2)c3ccccc3 | |

| InChI Key | GUGBTNQSFAFZSY-UHFFFAOYSA-N |

The physical properties of S-Trityl thioacetate make it a convenient reagent for laboratory use. It is a solid at room temperature, simplifying weighing and handling procedures.

| Property | Value | Source |

| Molecular Weight | 318.43 g/mol | [1][2][3] |

| Appearance | Solid | |

| Melting Point | 141-144 °C (lit.) | [1][3] |

| Boiling Point | 433.5 ± 44.0 °C (Predicted) | [1][3] |

| Density | 1.150 ± 0.06 g/cm³ (Predicted) | [1][3] |

Chemical Reactivity and Strategic Utility

The primary utility of S-Trityl thioacetate stems from the trityl group's function as a protecting group for the thiol. The bulky nature of the three phenyl rings sterically shields the sulfur atom, making it stable under a variety of conditions, including basic and mildly acidic environments.

The core reactivity involves a two-stage deprotection to liberate the free thiol. This process is fundamental to its application in synthesis.

Stage 1: Thioacetate Hydrolysis: The acetyl group can be selectively removed under basic conditions to yield triphenylmethanethiol (trityl thiol). This intermediate is itself a stable, protected thiol.

Stage 2: Trityl Group Cleavage: The trityl-sulfur bond is cleaved under strongly acidic conditions. The reaction proceeds via the formation of the highly stable trityl cation. To prevent side reactions, a scavenger such as triethylsilane (Et₃SiH) is typically added to trap the cation. This two-step deprotection provides strategic flexibility in complex molecular synthesis.[4][5]

Synthesis and Purification

S-Trityl thioacetate can be synthesized from commercially available precursors. A common method involves the reaction of a trityl halide with a thioacetate salt or the reaction of triphenylmethanol with thioglycolic acid.

Protocol 1: Synthesis from Triphenylmethanol

This protocol is a representative procedure based on established chemical principles for thioester formation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Addition of Reagents: Add thioglycolic acid (1.1 eq). Cool the mixture in an ice bath.

-

Initiation: Slowly add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the urea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol or ethyl acetate/hexanes to yield pure S-Trityl thioacetate.

Applications in Research and Development

The primary application of S-Trityl thioacetate is as a stable source for the introduction of a thiol group into complex molecules.[6][7]

-

Peptide Synthesis: In solid-phase or solution-phase peptide synthesis, cysteine residues require protection. The trityl group is a common protecting group for the cysteine thiol, and S-Trityl thioacetate serves as a building block or precursor in these methodologies.

-

Natural Product Synthesis: The synthesis of complex natural products often requires the late-stage introduction of functional groups. The stability of the S-trityl protected thiol allows it to be carried through numerous synthetic steps before its deprotection and subsequent reaction.[4][8]

-

Thioester Prodrugs: Thioesters are used as prodrugs that can be hydrolyzed in vivo to release an active thiol-containing drug. The acyl thiol-ene reaction, where a thioacid is added across an alkene, is a modern method for creating these structures, and the required thioacids can be generated from their S-trityl thioester precursors.[5]

Protocol 2: Deprotection to Yield a Free Thiol

This protocol describes the acid-catalyzed removal of the trityl group, a critical step for unmasking the thiol functionality.

-

Preparation: Dissolve the S-trityl protected compound (e.g., the product from Protocol 1 after hydrolysis of the acetate) (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Scavenger Addition: Add a scavenger, typically triethylsilane (Et₃SiH) or triisopropylsilane (TIPS) (2-5 eq), to the solution. The scavenger's role is to irreversibly trap the trityl cation formed during cleavage, preventing side reactions.

-

Acid Cleavage: Add trifluoroacetic acid (TFA) (10-50% v/v) to the mixture. The solution will often develop a characteristic yellow or orange color due to the formation of the trityl cation.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Workup: Upon completion, remove the TFA and solvent under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).

-

Purification: The resulting crude thiol can be purified using flash column chromatography or by precipitation/crystallization to yield the final deprotected product.

Analytical Characterization

The purity and identity of S-Trityl thioacetate are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons of the trityl group (typically in the 7.2-7.5 ppm region) and a singlet for the methyl protons of the acetate group (around 2.1-2.3 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic carbonyl (C=O) stretch for the thioester group, typically around 1690-1710 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, with UV detection at approximately 254 nm.

Safety and Handling

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid.

-

Toxicity: While specific toxicity data is limited, compounds of this nature should be handled with care to avoid inhalation, ingestion, and skin contact.

Conclusion

S-Trityl thioacetate is a highly valuable and versatile reagent for the synthetic organic chemist. Its solid nature, stability, and well-defined deprotection chemistry make it an excellent choice for introducing protected thiols into complex molecular architectures. Understanding its properties and the protocols for its use, as detailed in this guide, enables researchers to strategically leverage its capabilities in the fields of drug discovery, peptide synthesis, and materials science.

References

-

Use of trityl thiol for stereoselective thioester synthesis: a new preparation of (S)-thiolactic acid - ElectronicsAndBooks . ElectronicsAndBooks. [Link]

-

Triphenylmethanethiol | Request PDF - ResearchGate . ResearchGate. [Link]

-

Triphenylmethanethiol - ChemBK . ChemBK. [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - MDPI . MDPI. [Link]

-

Triphenylmethanethiol - Wikipedia . Wikipedia. [Link]

-

Triphenylmethanethiol(CAS# 3695-77-0 ) - angenechemical.com . Angene Chemical. [Link]

-

triphenylmethanethiol - NIST WebBook . National Institute of Standards and Technology. [Link]

-

Use of trityl thiol for stereoselective thioester synthesis: A new preparation of (S)-thiolactic acid - ResearchGate . ResearchGate. [Link]

-

Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D . Royal Society of Chemistry. [Link]

-

Triphenylmethanethiol, 97% - Ottokemi . Ottokemi. [Link]

Sources

- 1. This compound | 1727-15-7 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1727-15-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. Triphenylmethanethiol, 97% 3695-77-0, India Triphenylmethanethiol, 97% 3695-77-0 Manufacturers, China Triphenylmethanethiol, 97% 3695-77-0 Suppliers [ottokemi.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Structure and Bonding in Triphenylmethanethiol Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical analysis of the structure and bonding of Triphenylmethanethiol acetate, a molecule of significant interest in organic synthesis and medicinal chemistry. By integrating experimental data with computational insights, we aim to deliver a thorough understanding of this compound's physicochemical properties, serving as a valuable resource for professionals in drug development and chemical research.

Introduction: The Significance of the Trityl Thioacetate Moiety

This compound, also known as S-trityl thioacetate, belongs to the class of thioesters, which are pivotal in various biological processes and synthetic methodologies. The defining feature of this molecule is the sterically demanding triphenylmethyl (trityl) group attached to the sulfur atom of the thioacetate moiety. This bulky group imparts unique conformational and reactivity characteristics, making it a valuable tool for chemists. The trityl group often serves as a protecting group for thiols, and its cleavage under specific conditions is a cornerstone of many multi-step syntheses. Understanding the intricate details of the structure and bonding within this compound is paramount for its effective utilization and for the design of novel therapeutic agents and synthetic strategies.

Molecular Architecture: A Hybrid of Steric Hindrance and Electronic Effects

The molecular structure of this compound, with the chemical formula (C₆H₅)₃CSC(O)CH₃, is a fascinating interplay of a bulky, non-polar trityl group and a polar thioester functionality.

The Triphenylmethyl (Trityl) Group: A Propeller in Motion

The three phenyl rings of the trityl group are not coplanar. Instead, they adopt a propeller-like conformation to minimize steric strain. This arrangement is a common feature in triarylmethyl compounds. The C-C-C bond angles around the central quaternary carbon are distorted from the ideal tetrahedral angle of 109.5° due to the steric repulsion between the phenyl rings. This propeller shape is not static; the phenyl rings can undergo correlated rotation, a dynamic process that can influence the molecule's interaction with its environment.

The Thioester Linkage: A Center of Reactivity

Thioesters are known to be more reactive than their oxygen-containing ester counterparts. This heightened reactivity is attributed to the larger atomic radius of sulfur compared to oxygen, which results in a longer and weaker carbon-sulfur bond. Furthermore, the resonance stabilization of the carbonyl group is less effective in thioesters due to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Experimental Characterization: Unveiling the Molecular Identity

A combination of spectroscopic and analytical techniques is employed to elucidate and confirm the structure of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triphenylmethanethiol with an acetylating agent. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

This procedure details the synthesis via the acylation of triphenylmethanethiol.

Materials:

-

Triphenylmethanethiol ((C₆H₅)₃CSH)

-

Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylmethanethiol (1.0 eq) in the anhydrous solvent.

-

Addition of Base: Add the base (1.1 eq) to the solution and stir.

-

Acetylation: Cool the mixture in an ice bath (0 °C). Slowly add the acetylating agent (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetate group, typically in the range of δ 2.0-2.5 ppm. The aromatic protons of the three phenyl rings will appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the thioester at around δ 190-200 ppm. The methyl carbon of the acetate group will be observed in the aliphatic region (around δ 20-30 ppm). The quaternary carbon of the trityl group and the aromatic carbons will also have distinct chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum provides key information about the functional groups present. A strong absorption band corresponding to the C=O stretching vibration of the thioester group is expected in the region of 1680-1710 cm⁻¹. The C-S stretching vibration may appear in the fingerprint region. The presence of the aromatic rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. Under electron impact (EI) or electrospray ionization (ESI), this compound is expected to show a molecular ion peak. A prominent fragment ion would be the highly stable triphenylmethyl (trityl) cation ((C₆H₅)₃C⁺) at m/z 243, resulting from the cleavage of the C-S bond.[1] This characteristic fragmentation is a hallmark of trityl-containing compounds.[2][3]

| Spectroscopic Data (Predicted) | Chemical Shift / Wavenumber / m/z | Assignment |

| ¹H NMR | δ 7.0-7.5 ppm | Aromatic protons (multiplet) |

| δ 2.0-2.5 ppm | Acetyl methyl protons (singlet) | |

| ¹³C NMR | δ 190-200 ppm | Carbonyl carbon (C=O) |

| δ 125-145 ppm | Aromatic carbons | |

| δ ~70 ppm | Quaternary trityl carbon | |

| δ 20-30 ppm | Acetyl methyl carbon | |

| FT-IR | 1680-1710 cm⁻¹ | C=O stretch (thioester) |

| ~3050 cm⁻¹ | Aromatic C-H stretch | |

| 1450-1600 cm⁻¹ | Aromatic C=C stretch | |

| Mass Spec. | [M]⁺ | Molecular Ion |

| m/z 243 | Triphenylmethyl cation |

Structural Analysis: Insights from X-ray Crystallography and Computational Modeling

Analogous Crystal Structures

The crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate provides a useful model for understanding the conformation of the S-trityl group.[4] In this structure, the three phenyl rings of the trityl group adopt a propeller-like conformation, and the overall molecular packing is influenced by weak intermolecular interactions.[4] It is reasonable to infer that the trityl group in this compound will exhibit a similar conformation.

Computational Modeling

Computational chemistry offers a powerful avenue to investigate the structure and bonding in the absence of experimental crystal data. Density Functional Theory (DFT) calculations can be employed to optimize the geometry of this compound and to analyze its electronic properties.

Key Predicted Structural Parameters (from DFT):

-

C-S Bond Length: Expected to be in the range of 1.80-1.85 Å.

-

C=O Bond Length: Predicted to be around 1.21-1.23 Å.

-

S-C-C Bond Angle: The angle involving the sulfur, the quaternary trityl carbon, and an attached phenyl carbon will be distorted from the ideal tetrahedral angle due to steric hindrance.

Caption: Logical relationship of structural features and properties in this compound.

Bonding and Electronic Structure: A Deeper Dive

The nature of the chemical bonds in this compound dictates its reactivity and physical properties.

The C-S Bond: A Locus of Cleavage

The carbon-sulfur single bond connecting the trityl group to the thioacetate moiety is a key feature. This bond is relatively weak and susceptible to cleavage, which is the basis for the use of the trityl group as a thiol protecting group. The stability of the resulting trityl cation is a major driving force for this cleavage.[1]

The Thioester Functionality: Resonance and Reactivity

As mentioned earlier, the resonance stabilization in a thioester is less pronounced than in an ester. This can be visualized through molecular orbital analysis. The lone pair electrons on the sulfur atom are in a 3p orbital, which has a significant size and energy mismatch with the 2p orbitals of the carbonyl group, leading to less effective pi-overlap. This reduced resonance results in a more localized double bond character for the carbonyl group and a higher electrophilicity of the carbonyl carbon, making thioesters valuable acylating agents.

Conclusion and Future Perspectives

This compound is a molecule where the steric bulk of the trityl group and the electronic nature of the thioester functionality converge to create a compound with unique properties. Its structure is characterized by the propeller-like conformation of the trityl group and a reactive thioester linkage. While a definitive crystal structure remains to be reported, a combination of spectroscopic data from related compounds and computational modeling provides a robust understanding of its molecular architecture and bonding.

For researchers and drug development professionals, a thorough grasp of these structural and electronic features is crucial for leveraging the trityl group in protecting group strategies and for designing novel molecules with tailored reactivity. Future work could focus on obtaining a single-crystal X-ray structure of this compound to provide precise experimental data on its solid-state conformation. Further computational studies could also explore its reaction mechanisms and dynamic behavior in solution, offering deeper insights for its application in complex chemical systems.

References

-

Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. Available at: [Link]

-

Cressman, S., et al. (2020). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Central Science. Available at: [Link]

- Ede, N. J., & Tesser, G. I. (2005). Trityl derivatives for enhancing mass spectrometry. Google Patents.

-

Zimmer, A., et al. (2021). Sugars to Acids via Thioesters: A Computational Study. Life. Available at: [Link]

-

Li, Y., et al. (2019). Computational Study on H2S Release and Amide Formation from Thionoesters and Cysteine. ResearchGate. Available at: [Link]

-

Holm, L., et al. (2010). Synthetic Analogs for Evaluating the Influence of N-H---S Hydrogen Bonds on the Formation of Thioester in Acetyl Coenzyme A Synthase. Inorganic Chemistry. Available at: [Link]

-

Krygowski, T. M., et al. (2000). The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate and the conformation-stabilizing function of weak intermolecular bonding. Acta Crystallographica Section B: Structural Science. Available at: [Link]

-

Buré, C., et al. (2005). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European Journal of Mass Spectrometry. Available at: [Link]

-

Wei, A. A. J. (2019). Mass Spectrometric Analysis of the Reactivity of the Trityl Cation. University of British Columbia. Available at: [Link]

-

Harding, R. L., & Bugg, T. D. H. (2000). Use of trityl thiol for stereoselective thioester synthesis: A new preparation of (S)-thiolactic acid. Tetrahedron Letters. Available at: [Link]

-

van der Marel, G. A., et al. (1998). Application of the Trityl Group in Peptide Chemistry. University of Nijmegen. Available at: [Link]

-

Gawroński, J., et al. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Molecules. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents [patents.google.com]

- 4. The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate and the conformation-stabilizing function of weak intermolecular bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of Triphenylmethanethiol acetate

An In-depth Technical Guide to the Spectroscopic Characterization of Triphenylmethanethiol Acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as S-trityl thioacetate, is a chemical compound featuring the bulky triphenylmethyl (trityl) group attached to a thioacetate moiety. As a derivative of triphenylmethanethiol, a vital reagent for introducing the thiol group in organic synthesis, understanding its structural and electronic properties is crucial for its application.[1] This guide provides a predictive but comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and characterization of this molecule. We will delve into the theoretical underpinnings and practical methodologies for acquiring and interpreting this data, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₂₁H₁₈OS) dictates its spectroscopic signature.[2][3][4] The molecule can be deconstructed into two primary components: the sterically demanding triphenylmethyl (trityl) group and the thioacetate functional group. The trityl group, with its three phenyl rings, will dominate the aromatic regions of the NMR spectra. The thioacetate group provides unique signatures in both IR (carbonyl stretch) and NMR (acetyl protons) and governs the primary fragmentation pathway in mass spectrometry due to the exceptional stability of the trityl carbocation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, characterized by two main regions.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.50 ppm | Multiplet | 15H | Ar-H | The protons on the three phenyl rings are in a similar chemical environment, leading to overlapping signals and a complex multiplet. |

| ~ 2.25 ppm | Singlet | 3H | -C(O)CH₃ | The methyl protons are deshielded by the adjacent carbonyl group. The absence of neighboring protons results in a sharp singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show more resolved signals, corresponding to each unique carbon environment in the molecule.

| Predicted Chemical Shift (δ) | Carbon Type | Assignment | Rationale |

| ~ 195 ppm | Quaternary | C =O | The carbonyl carbon of a thioester is typically found in this downfield region. |

| ~ 145 ppm | Quaternary | Ar-C (ipso) | The three carbons of the phenyl rings directly attached to the central quaternary carbon. |

| ~ 129 ppm | Tertiary | Ar-C H (ortho) | The six ortho-carbons of the phenyl rings. |

| ~ 128 ppm | Tertiary | Ar-C H (para) | The three para-carbons of the phenyl rings. |

| ~ 127 ppm | Tertiary | Ar-C H (meta) | The six meta-carbons of the phenyl rings. |

| ~ 67 ppm | Quaternary | -C (Ph)₃ | The central quaternary carbon of the trityl group, attached to three phenyl rings and sulfur. |

| ~ 30 ppm | Primary | -C(O)CH₃ | The methyl carbon of the acetate group. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single, easily identifiable solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer. Ensure the sample is positioned correctly within the magnetic field.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition (¹H NMR):

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire 8-16 scans to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

-

Acquisition (¹³C NMR):

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

-

Acquire a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis of quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum using the TMS peak at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be distinguished by a very strong carbonyl absorption and features characteristic of the aromatic trityl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3050 - 3080 | Medium | C-H Stretch | Aromatic C-H |

| ~ 1700 | Strong | C=O Stretch | Thioester Carbonyl |

| 1595, 1490, 1445 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| 700 - 800 | Strong | C-H Bend | Aromatic C-H Out-of-Plane Bending |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a modern, preferred method due to its minimal sample preparation requirements.

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction. Analyze the resulting spectrum for the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity.

Predicted Mass Spectrum and Fragmentation

Electron Ionization (EI) is a common technique that will induce characteristic fragmentation. The stability of the trityl cation is the dominant factor in the fragmentation pathway.

| m/z | Predicted Relative Intensity | Ion |

| 318.4 | Low | [M]⁺ (Molecular Ion) |

| 243.1 | 100% (Base Peak) | [C(C₆H₅)₃]⁺ |

| 77.1 | Medium | [C₆H₅]⁺ |

| 43.0 | Medium | [CH₃CO]⁺ |

The primary fragmentation event is the cleavage of the C-S bond, which is energetically favorable due to the formation of the highly stable, resonance-delocalized triphenylmethyl (trityl) carbocation. This ion is almost certain to be the base peak in the spectrum.

Caption: Predicted ESI-MS fragmentation of this compound.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This energy is standardized to ensure that spectra are reproducible and comparable across different instruments.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak [M]⁺ to confirm the molecular weight and the base peak to understand the most stable fragment.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. The predicted data provides a clear roadmap for researchers: ¹H NMR will confirm the presence and ratio of aromatic and acetyl protons, ¹³C NMR will elucidate the complete carbon skeleton, IR spectroscopy will verify the critical thioester functional group, and mass spectrometry will confirm the molecular weight and reveal a characteristic fragmentation pattern dominated by the stable trityl cation. Adherence to the detailed protocols outlined in this guide will ensure the acquisition of high-quality, reliable data essential for the rigorous scientific validation required in research and development.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Garnsey, M. R., & Wengryniuk, S. E. (2009). Triphenylmethanethiol. In e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved January 14, 2026, from [Link]

- Supporting Information. (n.d.). Angew. Chem. Int. Ed. (2018).

-

ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) triphenylmethane. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Triphenylmethanethiol. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Triphenylmethane. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation. Retrieved January 14, 2026, from [Link]

Sources

From Serendipitous Discovery to Synthetic Cornerstone: An In-depth Technical Guide to Trityl Protecting Groups

Preamble: A Legacy of Trivalent Carbon

In the annals of organic chemistry, few discoveries have proven as foundational and far-reaching as that of the triphenylmethyl (trityl) group. What began as a chemical curiosity at the dawn of the 20th century—a stable carbon-centered free radical—has evolved into an indispensable tool for the synthetic chemist. The trityl group and its derivatives are now integral to the synthesis of complex molecules, from life-saving pharmaceuticals to the very building blocks of life, DNA and RNA. This technical guide provides a comprehensive exploration of the discovery, history, and application of trityl protecting groups, offering researchers, scientists, and drug development professionals a detailed understanding of their utility and practical implementation.

Chapter 1: The Accidental Discovery of a Stable Radical

The story of the trityl group begins in 1900 with the work of Moses Gomberg at the University of Michigan.[1][2] While attempting to synthesize the highly sterically hindered hydrocarbon hexaphenylethane, Gomberg reacted triphenylmethyl chloride with zinc in benzene.[1] The expected product was not obtained. Instead, he isolated a highly reactive, mysterious white solid that exhibited unexpected behavior.[1] In solution, it formed a yellow-colored species that reacted readily with oxygen and halogens.[3]

Gomberg astutely concluded that he had synthesized the first stable organic free radical, the triphenylmethyl radical.[1][2] This groundbreaking discovery challenged the prevailing theory of carbon's invariable tetravalency and laid the groundwork for the field of radical chemistry.[2] His findings were published in the Journal of the American Chemical Society in a paper titled "An Instance of Trivalent Carbon: Triphenylmethyl."[4][5] For nearly a decade, the existence of this trivalent carbon species was debated within the scientific community.[1]

Chapter 2: The Evolution into a Protecting Group

The unique properties of the triphenylmethyl moiety, particularly its steric bulk and the stability of the corresponding cation, were not immediately harnessed for synthetic applications beyond radical chemistry. It was the pioneering work of German chemist Burchard Helferich in the 1920s that transformed the trityl group from a chemical curiosity into a practical tool for organic synthesis. Helferich and his colleagues were the first to recognize and utilize the trityl group as a protecting group for alcohols, particularly in the field of carbohydrate chemistry. This innovation allowed for the selective protection of primary hydroxyl groups in the presence of more sterically hindered secondary hydroxyls, a challenge that had previously plagued chemists in this field.

The trityl group's efficacy as a protecting group stems from a combination of key characteristics:

-

Steric Hindrance: The three bulky phenyl rings create a sterically demanding environment around the central carbon atom. This bulkiness allows for the selective reaction with the most accessible nucleophiles, most notably primary alcohols.[6][7]

-

Acid Lability: The trityl group is readily cleaved under mild acidic conditions. This is due to the exceptional stability of the triphenylmethyl carbocation (trityl cation) that is formed upon cleavage.[7][8]

-

Base and Nucleophile Stability: The trityl group is robust under basic and nucleophilic conditions, making it orthogonal to many other common protecting groups.[3][8]

-

Introduction of Crystallinity: The introduction of the large, rigid trityl group often induces crystallization in otherwise difficult-to-purify compounds, facilitating their isolation and characterization.

Chapter 3: The Family of Trityl Protecting Groups: Fine-Tuning Lability

A significant advancement in trityl protecting group chemistry was the development of substituted derivatives. By introducing electron-donating or electron-withdrawing groups onto the phenyl rings, the stability of the corresponding trityl cation can be modulated, thereby fine-tuning the acid lability of the protecting group.[7] This has given rise to a family of trityl-based protecting groups with a spectrum of reactivities.

The most common substituted trityl groups are those bearing methoxy substituents at the para positions of the phenyl rings. The electron-donating nature of the methoxy group stabilizes the positive charge of the trityl cation through resonance, making the protecting group more susceptible to acid-catalyzed cleavage.[1]

| Protecting Group | Abbreviation | Structure | Relative Rate of Acidic Cleavage (approx.) |

| Trityl | Trt | (C₆H₅)₃C- | 1 |

| 4-Methoxytrityl | MMT | (p-CH₃OC₆H₄)(C₆H₅)₂C- | 10 |

| 4,4'-Dimethoxytrityl | DMT | (p-CH₃OC₆H₄)₂ (C₆H₅)C- | 100 |

| 4,4',4''-Trimethoxytrityl | TMT | (p-CH₃OC₆H₄)₃C- | 1000 |

Table 1: Relative rates of acidic cleavage for common trityl protecting groups. The rates are approximate and can vary depending on the substrate and reaction conditions.[8]

This tunable lability is a powerful tool in multistep synthesis, allowing for the selective deprotection of one trityl group in the presence of another, less labile one. This principle of "orthogonal protection" is a cornerstone of modern synthetic strategy.

Chapter 4: Mechanisms of Protection and Deprotection

A thorough understanding of the reaction mechanisms is crucial for the effective application of trityl protecting groups.

Protection of Alcohols

The protection of an alcohol with a trityl group, typically using trityl chloride (Tr-Cl), proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism.[6] This pathway is favored due to the remarkable stability of the intermediate trityl cation.

Figure 1: Sₙ1 mechanism for the tritylation of an alcohol.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed.[1] 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to accelerate the reaction.[1]

Deprotection of Trityl Ethers

The removal of the trityl group is achieved under acidic conditions and is essentially the reverse of the protection reaction.

Figure 2: Acid-catalyzed deprotection of a trityl ether.

The choice of acid is critical and depends on the lability of the specific trityl group and the presence of other acid-sensitive functionalities in the molecule. Common reagents include formic acid, acetic acid, and dilute solutions of trifluoroacetic acid (TFA).[1][3]

Chapter 5: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of various functional groups using trityl protecting groups.

Protection of a Primary Alcohol with Trityl Chloride

This protocol describes a general procedure for the selective protection of a primary alcohol.

Materials:

-

Primary Alcohol (1.0 equiv)

-

Trityl Chloride (Tr-Cl) (1.1-1.5 equiv)

-

Anhydrous Pyridine

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Add DMAP (if used) followed by trityl chloride in one portion.[3]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protection of a Secondary Alcohol

The protection of secondary alcohols with trityl chloride is generally slower and requires more forcing conditions due to increased steric hindrance. An alternative, more reactive tritylating agent is often employed.

Materials:

-

Secondary Alcohol (1.0 equiv)

-

Trityl Trifluoroacetate (Tr-OCOCF₃) or Trityl Tetrafluoroborate (Tr-BF₄) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

2,6-Lutidine or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the secondary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add 2,6-lutidine or DIPEA to the solution.

-

Add the tritylating agent portion-wise at room temperature.

-

Stir the reaction mixture and monitor by TLC. The reaction may require heating to proceed at a reasonable rate.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Protection of an Amine with Trityl Chloride

Primary amines can be selectively protected in the presence of other nucleophilic groups due to their higher reactivity.

Materials:

-

Primary Amine (1.0 equiv)

-

Trityl Chloride (1.1 equiv)

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine in anhydrous DCM and add the base (TEA or DIPEA).[8]

-

Add trityl chloride portion-wise at room temperature.[8]

-

Stir the reaction mixture and monitor by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The N-tritylated product can often be purified by recrystallization.

Protection of a Thiol with Trityl Chloride

Thiols are highly nucleophilic and react readily with trityl chloride.

Materials:

-

Thiol (1.0 equiv)

-

Trityl Chloride (1.1 equiv)

-

Anhydrous Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the thiol in anhydrous DCM and add DIPEA.

-

Add trityl chloride portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Deprotection of a Trityl Ether using Formic Acid

This protocol offers a mild method for trityl group removal.

Materials:

-

Trityl-protected compound (1.0 equiv)

-

Cold formic acid (88-97%)

-

Dioxane (optional)

Procedure:

-

Treat the trityl-protected compound with cold formic acid.[1][3]

-

Stir the mixture for a short period (e.g., 3-10 minutes) at room temperature.[1][3]

-

Evaporate the formic acid using an oil pump at room temperature.[3]

-

To ensure complete removal of the acid, co-evaporate the residue twice with dioxane.[3]

-

The deprotected compound can be further purified by extraction or chromatography.

Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)

This method is suitable for less acid-sensitive substrates.

Materials:

-

Trityl-protected compound (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (e.g., 1-5% v/v in DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the trityl-protected substrate in anhydrous DCM.[3]

-

Add the TFA solution dropwise to the stirred solution at room temperature.[3]

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[3]

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by chromatography to remove the triphenylmethanol byproduct.

Chapter 6: Orthogonality and Strategic Applications

The true power of the trityl group in modern synthesis lies in its orthogonality with other protecting groups. This allows for the selective deprotection of different functional groups in a molecule, enabling the synthesis of highly complex targets.

Figure 3: Orthogonality of the Trityl group with other common protecting groups.

Key Orthogonal Relationships:

-

Trityl vs. Silyl Ethers (e.g., TBDMS): Trityl ethers can be selectively cleaved with mild acid (e.g., formic acid or acetic acid) while TBDMS ethers remain intact.[1] Conversely, TBDMS ethers can be removed with fluoride ions (e.g., TBAF) without affecting the trityl group.

-

Trityl vs. Fmoc: In solid-phase peptide synthesis (SPPS), the N-α-Fmoc group is removed under basic conditions (e.g., piperidine), to which the side-chain trityl protection of amino acids like cysteine and histidine is stable.[6][9] The trityl group is then removed during the final acidic cleavage from the resin.[9]

-

Trityl vs. Boc: The Boc group is also acid-labile, but typically requires stronger acidic conditions (e.g., neat TFA) for complete removal compared to the more labile substituted trityl groups. It is possible to selectively remove a DMT or TMT group in the presence of a Boc group with careful control of the acidic conditions. Conversely, a standard trityl group can be cleaved with 50% aqueous acetic acid while the Boc group remains.[8]

-

Trityl vs. Benzyl Ethers: Trityl ethers are cleaved by acid, whereas benzyl ethers are stable to acidic conditions but are removed by catalytic hydrogenation (H₂/Pd). This provides a robust orthogonal protecting group strategy.

Case Study: Trityl Groups in Nucleoside and Oligonucleotide Synthesis

The development of substituted trityl groups, particularly the dimethoxytrityl (DMT) group, was a major breakthrough in the chemical synthesis of DNA and RNA. The DMT group is used to protect the 5'-hydroxyl group of the nucleoside phosphoramidite building blocks used in automated solid-phase oligonucleotide synthesis. Its acid lability allows for its quantitative removal at the beginning of each coupling cycle, and the intense orange color of the released DMT cation provides a convenient method for monitoring the coupling efficiency.

Case Study: Trityl Groups in Peptide Synthesis

In peptide chemistry, the trityl group is widely used for the side-chain protection of several amino acids, including:

-

Cysteine (Cys): The S-trityl group effectively protects the highly nucleophilic thiol side chain from oxidation and other side reactions.[10]

-

Histidine (His): The N-τ-trityl group is a common choice for protecting the imidazole side chain, although it does not completely prevent racemization during activation.[8]

-

Asparagine (Asn) and Glutamine (Gln): The N-trityl group can be used to protect the side-chain amide nitrogens.

Chapter 7: Conclusion and Future Outlook

From its serendipitous discovery as the first stable organic free radical to its current status as a cornerstone of protecting group chemistry, the journey of the trityl group is a testament to the evolution of organic synthesis. Its unique combination of steric bulk, tunable acid lability, and orthogonality with other protecting groups has secured its place in the synthetic chemist's toolbox for the foreseeable future. As the demand for increasingly complex and precisely engineered molecules in medicine and materials science continues to grow, the strategic application of the trityl group and its derivatives will undoubtedly play a pivotal role in enabling these future innovations.

References

- An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. BenchChem. [URL: https://www.benchchem.com/technical-center/an-in-depth-technical-guide-to-trityl-protecting-groups-in-chemical-synthesis]

- Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech. [URL: https://www.highfine.com/amino-protecting-group-triphenylmethyl-series]

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [URL: https://totalsynthesis.com/trityl-protecting-group-trityl-chloride-protection-deprotection/]

- role of trityl group in selective protection of primary alcohols. Benchchem. [URL: https://www.benchchem.com/technical-center/role-of-trityl-group-in-selective-protection-of-primary-alcohols]

- Moses Gomberg and the Discovery of Organic Free Radicals. American Chemical Society. [URL: https://www.acs.org/education/whatischemistry/landmarks/gomberg-triphenylmethyl-radical.html]

- Protecting Groups in Peptide Synthesis: A Detailed Guide. [No valid URL found]

- Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b00691]

- Tritylation of Alcohols under Mild Conditions without Using Silver Salts. ResearchGate. [URL: https://www.researchgate.net/publication/305680164_Tritylation_of_Alcohols_under_Mild_Conditions_without_Using_Silver_Salts]

- AN INSTANCE OF TRIVALENT CARBON: TRIPHENYLMETHYL. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja02049a006]

- AN INSTANCE OF TRIVALENT CARBON: TRIPHENYLMETHYL. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/AN-INSTANCE-OF-TRIVALENT-CARBON%3A-TRIPHENYLMETHYL-Gomberg/89b5f36e8b15d045d6540316886e9270b2184d09]

- Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [URL: https://www.acgpubs.org/journal/index.php/recs/article/view/2520]

- Application of the Trityl Group in Peptide Chemistry. [No valid URL found]

- Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Benchchem. [URL: https://www.benchchem.com/technical-center/application-notes-and-protocols-experimental-conditions-for-trityl-group-deprotection]

- A Comparative Analysis of Cleavage Efficiency for Different Histidine Protecting Groups. Benchchem. [URL: https://www.benchchem.com/technical-center/a-comparative-analysis-of-cleavage-efficiency-for-different-histidine-protecting-groups]

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage]

- Amino Acid Sidechain Deprotection. Aapptec Peptides. [URL: https://www.aapptec.com/amino-acid-sidechain-deprotection-s2]

- LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. RUA. [URL: https://rua.ua.es/dspace/handle/10045/56994]

- Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/258.shtm]

- A Technical Guide to Trityl Group Protection in Chemical Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-center/a-technical-guide-to-trityl-group-protection-in-chemical-synthesis]

- Troubleshooting incomplete cleavage of the trityl group from D-cysteine. Benchchem. [URL: https://www.benchchem.

- Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1435882/]

- Selecting Orthogonal Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/orthogonal-building-blocks]

- A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit1/104.shtm]

- (a) Cys thiol protection with the trityl (Trt) protecting group.... ResearchGate. [URL: https://www.researchgate.net/figure/a-Cys-thiol-protection-with-the-trityl-Trt-protecting-group-Examples-of-Cys-Trt-use_fig5_338908753]

- Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. OUCI. [URL: https://ouci.dntb.gov.ua/en/work/2BrdyC5M/]

- Cleavage time (t ½ ) for various protecting groups and cleavage conditions a. ResearchGate. [URL: https://www.researchgate.net/figure/Cleavage-time-t-1-2-for-various-protecting-groups-and-cleavage-conditions-a_tbl1_221764673]

- A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. ResearchGate. [URL: https://www.researchgate.net/publication/259253416_A_new_reagent_for_the_cleavage_of_fully_protected_peptides_synthesized_on_2-chlorotrityl_resin]

- A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide. [No valid URL found]

- Reactions of Thiols. Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-thiols/]

- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protective-groups/hydroxy/tbdms-ethers.htm]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

A Comprehensive Technical Guide to the Preparation of Triphenylmethanethiol from Triphenylmethanethiol Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis of triphenylmethanethiol, a crucial reagent in organic chemistry, through the deacetylation of its stable precursor, triphenylmethanethiol acetate. The document elucidates the underlying chemical principles, offers a detailed, field-proven experimental protocol, and presents characterization data for the resulting product. By focusing on the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge for the successful and safe execution of this transformation.

Introduction: The Strategic Importance of Triphenylmethanethiol

Triphenylmethanethiol, also known as trityl mercaptan, is a sterically hindered organosulfur compound with the molecular formula C₁₉H₁₆S.[1] Its significance in the landscape of organic synthesis is multifaceted. The bulky triphenylmethyl (trityl) group confers considerable stability to the thiol moiety, making it a valuable reagent for the introduction of thiol groups under mild conditions.[1][2] Furthermore, the trityl group serves as a reliable protecting group for thiols, particularly in the synthesis of complex molecules such as carbohydrates and peptides.[1]

Given the reactivity of the free thiol group, which is susceptible to oxidation to form disulfides, its generation immediately prior to use is often a preferred strategy. This compound serves as an excellent, stable, and crystalline precursor that can be efficiently converted to the desired triphenylmethanethiol. This guide focuses on a robust and reliable method for this deacetylation reaction.

The Precursor: this compound

This compound is a stable, solid compound that is readily handled and stored. Its stability contrasts with the propensity of many thiols to oxidize upon prolonged exposure to air. The acetate group effectively "masks" the reactive thiol functionality, preventing unwanted side reactions until its deliberate removal.

| Property | This compound | Triphenylmethanethiol |

| Molecular Formula | C₂₁H₁₈OS | C₁₉H₁₆S |

| Molecular Weight | 318.43 g/mol | 276.40 g/mol [3][4][5] |

| Appearance | White to faint beige crystalline solid[3] | Cream to pale yellow powder[1] |

| Melting Point | 141-144 °C | 103-107 °C[4] |

The Transformation: Base-Catalyzed Deacetylation

The conversion of this compound to triphenylmethanethiol is achieved through a base-catalyzed hydrolysis of the thioester linkage. This reaction, often referred to as saponification in the context of esters, is a well-established and efficient method for the deprotection of thioacetates.[6]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base such as sodium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This results in the formation of a tetrahedral intermediate, which then collapses, cleaving the carbon-sulfur bond and releasing the thiolate anion and acetic acid. In the basic reaction medium, the acetic acid is immediately deprotonated to form acetate, and the thiolate is subsequently protonated during the workup to yield the final thiol product. This final acid-base step renders the overall reaction irreversible.[6][7]

Figure 1: Simplified workflow of the base-catalyzed deacetylation of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for the base-catalyzed hydrolysis of thioacetates and is optimized for the synthesis of triphenylmethanethiol.

Materials and Reagents

-

This compound

-

Ethanol (reagent grade)

-

Sodium hydroxide (pellets or solution)

-

Deionized water

-

Hydrochloric acid (concentrated or 2M solution)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in ethanol.

-

Addition of Base: Prepare a solution of sodium hydroxide (2.0 equivalents) in a minimal amount of deionized water and add it dropwise to the stirred solution of the thioacetate at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C). Maintain the reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Add diethyl ether and deionized water. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude triphenylmethanethiol.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain a crystalline solid.

Figure 2: A step-by-step workflow for the synthesis of triphenylmethanethiol.

Characterization of Triphenylmethanethiol